molecular formula C12H17BrN2O2S B4597435 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

Cat. No.: B4597435
M. Wt: 333.25 g/mol
InChI Key: AORQFUSJAYVTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17BrN2O2S and its molecular weight is 333.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-bromobenzyl)sulfonyl]-4-methylpiperazine is 332.01941 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQFUSJAYVTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromobenzylsulfonyl piperazine derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromobenzylsulfonyl Piperazine Derivatives

Abstract

The 4-bromobenzylsulfonyl piperazine scaffold represents a confluence of two highly significant pharmacophores in medicinal chemistry: the sulfonamide group and the piperazine ring. The sulfonamide moiety is a cornerstone of antibacterial therapy, while the piperazine ring is a "privileged structure" found in a vast array of therapeutic agents targeting the central nervous system, cancer, and microbial infections.[1][2][3] This technical guide provides a comprehensive review of the synthesis, pharmacological applications, and structure-activity relationships of 4-bromobenzylsulfonyl piperazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents. This document synthesizes field-proven insights with technical accuracy, detailing experimental protocols, mechanisms of action, and future perspectives.

The Core Scaffold: A Synthesis of Privileged Structures

The title compound class is built upon two foundational pillars of medicinal chemistry:

  • The Sulfonamide Group (-SO₂NH-): Since the discovery of Prontosil, sulfonamides have been a major class of therapeutic agents.[4] Their primary mechanism, particularly in antimicrobial agents, involves acting as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase.[5][6][7] This action blocks the synthesis of folic acid, a vital precursor for DNA and protein synthesis in bacteria, leading to a bacteriostatic effect.[8][9] Mammalian cells are unaffected as they obtain folic acid from their diet.[7] Beyond anti-infectives, this functional group is present in diuretics, hypoglycemic agents, and protease inhibitors.[10]

  • The Piperazine Ring: This six-membered heterocycle containing two opposing nitrogen atoms is a ubiquitous feature in modern pharmaceuticals.[11] Its unique properties, including conformational flexibility, a large polar surface area, and the ability to form multiple hydrogen bonds, often confer favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[12][13] The piperazine scaffold is central to drugs targeting a wide range of diseases, including cancer, malaria, and various neurological disorders.[1][12][14][15][16]

The combination of the 4-bromobenzylsulfonyl moiety with the piperazine ring creates a versatile template for developing novel drugs. The bromine atom can modulate lipophilicity and participate in halogen bonding, while the second nitrogen on the piperazine ring (N4) provides a critical point for diversification to fine-tune target affinity and selectivity.

Synthesis of 4-Bromobenzylsulfonyl Piperazine Derivatives

The predominant method for synthesizing this class of compounds is the nucleophilic substitution reaction between an appropriately substituted piperazine and 4-bromobenzylsulfonyl chloride. This is a robust and well-established method for forming sulfonamides.[10][17]

General Synthetic Workflow

The synthesis is typically a one-pot reaction that proceeds efficiently under mild conditions. The choice of solvent and base is critical for ensuring complete reaction and minimizing side products. Aprotic solvents are preferred to avoid reaction with the highly reactive sulfonyl chloride.

G cluster_reactants Starting Materials Piperazine Substituted Piperazine Reaction Reaction Vessel (0°C to RT) Piperazine->Reaction Step 1a SulfonylChloride 4-Bromobenzylsulfonyl Chloride SulfonylChloride->Reaction Step 1b Solvent Aprotic Solvent (e.g., CH2Cl2, THF, MeCN) Solvent->Reaction Base Base (HCl Scavenger) (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Step 2: Quenching & Extraction Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Step 3: Isolation Product Final Product: 4-Bromobenzylsulfonyl Piperazine Derivative Purification->Product Step 4: Characterization

Caption: General workflow for the synthesis of 4-bromobenzylsulfonyl piperazine derivatives.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a generic 4-bromobenzylsulfonyl piperazine derivative.

Materials:

  • Substituted Piperazine (1.0 eq)

  • 4-Bromobenzylsulfonyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the substituted piperazine (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes. Causality: The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine's nitrogen, which would render it non-nucleophilic.

  • Sulfonylation: Dissolve 4-bromobenzylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Causality: Slow, dropwise addition at low temperature is essential to control the exothermic reaction and prevent the formation of undesired bis-sulfonated byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The bicarbonate wash removes any excess acid, while the brine wash helps to remove water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure 4-bromobenzylsulfonyl piperazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Applications and Mechanisms of Action

The 4-bromobenzylsulfonyl piperazine scaffold is a versatile platform for developing agents against a range of diseases.

Antimicrobial Activity

The foundational activity of the sulfonamide group is antimicrobial. Piperazine derivatives themselves have also shown significant antibacterial and antifungal properties.[2][18][19][20]

  • Mechanism of Action: As previously noted, sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway of microorganisms.[6][7][8][9] This bacteriostatic action stops microbial proliferation, allowing the host's immune system to clear the infection.[8] This well-established mechanism makes the 4-bromobenzylsulfonyl moiety a strong candidate for conferring antibacterial activity.

FolicAcidPathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydropteroic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA DNA, RNA, Amino Acids THF->DNA Essential for Synthesis Sulfonamide Sulfonamide Drug (e.g., 4-Bromobenzylsulfonyl Piperazine Derivative) Sulfonamide->DHPS COMPETITIVE INHIBITION SAR cluster_info Key Pharmacophoric Regions SAR_Image R1 Region 1: Benzyl Ring - Halogen (Br) influences lipophilicity and potential for halogen bonding. - Substitution pattern (ortho, meta, para) is critical for target selectivity. R2 Region 2: Sulfonyl Linker - Rigid linker, crucial for orienting the two aryl rings. - Essential for antibacterial activity (PABA mimicry). R3 Region 3: Piperazine Core - 'Privileged scaffold' providing favorable pharmacokinetic properties. - Conformational flexibility for receptor fit. R4 Region 4: N4-Substituent (R') - Primary point for diversification. - Determines target specificity (e.g., anticancer, CNS, antimicrobial).

Caption: Key regions for structure-activity relationship (SAR) analysis of the scaffold.

  • Region 1 (Benzyl Ring): The 4-bromo substitution is a key feature. Halogens can increase metabolic stability and membrane permeability. The position of the substituent is also critical; studies on related sulfonylpiperazines have shown that moving a fluorine atom from the para to the ortho position significantly impacts selectivity for different nicotinic receptor subtypes. [17]* Region 2 (Sulfonyl Linker): This linker provides a specific spatial orientation between the benzyl ring and the piperazine core. Its rigidity and ability to act as a hydrogen bond acceptor are vital. For antimicrobial action, this entire moiety is what mimics PABA. [6]* Region 3 (Piperazine Core): The rigidity and basicity of the piperazine ring are crucial for its interaction with biological targets. [13][21]It is considered an optimal six-membered ring for linking different pharmacophoric groups. [21]* Region 4 (N4-Substituent): This is the most critical point for modification to direct the molecule toward different therapeutic targets. Attaching different aryl, heterocyclic, or aliphatic groups at this position can generate derivatives with potent and selective anticancer, antimicrobial, or CNS activities. [1]

Conclusion and Future Perspectives

The 4-bromobenzylsulfonyl piperazine scaffold is a highly promising platform for the development of novel therapeutic agents. By combining the proven antimicrobial potential of the sulfonamide group with the versatile and pharmacokinetically favorable piperazine ring, this scaffold offers a robust starting point for drug discovery campaigns.

Future research should focus on:

  • Library Synthesis: Creating a diverse library of derivatives by varying the substituent on the N4 position of the piperazine ring to explore a wider range of biological targets.

  • Mechanism Deconvolution: For promising anticancer and CNS-active compounds, detailed studies are needed to elucidate their precise mechanisms of action.

  • SAR Optimization: Systematically modifying the substitution pattern on the benzyl ring to improve potency and selectivity and to understand the role of halogen bonding in target engagement.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to identify candidates with drug-like properties suitable for in vivo studies.

By leveraging the principles outlined in this guide, researchers can effectively harness the therapeutic potential of 4-bromobenzylsulfonyl piperazine derivatives to address unmet needs in oncology, infectious disease, and neurology.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Tariq, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Retrieved from [Link]

  • Chabner, B.A., & Knollmann, B.C. (Eds.). (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. Retrieved from [Link]

  • Jarak, M., et al. (2017). Antimicrobial sulfonamide drugs. ResearchGate. Retrieved from [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • Chen, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. Retrieved from [Link]

  • Katritzky, A. R., & Narindoshvili, T. (n.d.). Convenient synthesis of primary sulfonamides. Academia.edu. Retrieved from [Link]

  • Gu, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Caturla, F., et al. (2003). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Retrieved from [Link]

  • Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Retrieved from [Link]

  • Yilmaz, I., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Retrieved from [Link]

  • Murty, M. S. R., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Semantic Scholar. Retrieved from [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Lee, C., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • Thangavel, S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

  • Lakshmikantha, R. Y., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Ijcmas.com. Retrieved from [Link]

  • Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neurology. Retrieved from [Link]

  • González-Muñoz, J. C., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • ChemistryViews. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Szabó, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link]

  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Kuneš, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Hirakawa, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Retrieved from [Link]

  • Chidara, M., & Rani, S. S. (2017). Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Retrieved from [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers. Retrieved from [Link]

  • Faizan, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

An In-depth Technical Guide to Novel Piperazine Sulfonamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets with high affinity. The piperazine sulfonamide core is a quintessential example of such a scaffold.[1] Its structural simplicity, synthetic tractability, and versatile physicochemical properties have established it as a cornerstone in the design of novel therapeutics.[1][2] The six-membered piperazine ring, with its two nitrogen atoms, offers a unique combination of conformational flexibility and hydrogen bonding capabilities, while the sulfonamide moiety serves as a robust and effective pharmacophore and linker.[2]

This guide provides an in-depth technical exploration of novel piperazine sulfonamides for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide validated protocols, and explore the intricate structure-activity relationships that govern the efficacy of these compounds. Our objective is to furnish a comprehensive resource that not only informs but also empowers the next wave of innovation in piperazine sulfonamide-based drug discovery.

Chapter 1: The Piperazine Sulfonamide Scaffold: A Structural and Physicochemical Deep Dive

The remarkable success of the piperazine sulfonamide scaffold stems from the synergistic interplay of its two core components.

  • The Piperazine Ring: This saturated heterocycle is more than a simple linker. Its ability to adopt low-energy chair and boat conformations allows it to orient substituents in precise three-dimensional arrangements, facilitating optimal binding within enzyme active sites and receptor pockets.[1] The two nitrogen atoms are typically basic (pKa values vary based on substitution), allowing for salt formation to improve aqueous solubility and providing crucial hydrogen bond acceptor sites.[2] This inherent basicity and polarity are often key to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]

  • The Sulfonamide Moiety (-SO₂NH-): The sulfonamide group is a highly versatile functional group in medicinal chemistry. It is chemically stable and can act as a bioisosteric replacement for less stable amide or carboxylic acid groups.[4] The acidic proton on the sulfonamide nitrogen and the two oxygen atoms can participate in a network of hydrogen bonds, anchoring the molecule to its biological target.

The combination of these two moieties creates a scaffold that can be systematically modified at multiple points to fine-tune its properties for a specific therapeutic target.

Caption: Core structure of the piperazine sulfonamide scaffold.

Chapter 2: Synthetic Strategies and Methodologies

The construction of piperazine sulfonamide libraries is generally straightforward, making it an attractive scaffold for high-throughput screening and lead optimization. The most common approach involves the coupling of a piperazine derivative with a sulfonyl chloride.[5][6]

Workflow: General Synthesis of Piperazine Sulfonamides

The process can be visualized as a modular assembly, allowing for extensive diversification.

Synthesis_Workflow start Starting Materials piperazine Substituted Piperazine (1) start->piperazine sulfonyl_chloride Aryl/Alkyl Sulfonyl Chloride (2) start->sulfonyl_chloride reaction Coupling Reaction (Base, Solvent) piperazine->reaction sulfonyl_chloride->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Piperazine Sulfonamide Product (3) purification->product

Caption: General workflow for the synthesis of piperazine sulfonamides.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

This protocol is adapted from a reported synthesis and serves as a representative example of the core methodology.[5] It demonstrates a quick and efficient method for generating these hybrid molecules.

Materials:

  • Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine)

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve trimetazidine (1.0 mmol, 1.0 eq) in dichloromethane (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the solution and stir at room temperature for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

  • Quenching: Upon completion, quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash removes any unreacted sulfonyl chloride and excess acid.

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chapter 3: Therapeutic Applications and Mechanisms of Action

The versatility of the piperazine sulfonamide scaffold is best illustrated by its wide-ranging biological activities.

Anticancer Agents

Piperazine sulfonamides have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines including cervical, lung, skin, and breast cancer.[4]

  • Mechanism of Action: A key mechanism involves the induction of apoptosis. For instance, novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have been shown to down-regulate the anti-apoptotic protein BCL2 and up-regulate the pro-apoptotic protein Caspase-3 in breast cancer cells.[7] Another strategy involves inducing oxidative stress and depleting glutathione in cancer cells, leading to cell death.[8]

Apoptosis_Pathway Piperazine_Sulfonamide Piperazine Sulfonamide Derivative BCL2 BCL2 (Anti-apoptotic) Piperazine_Sulfonamide->BCL2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleavage Gamma_Secretase γ-Secretase BACE1->Gamma_Secretase Sequential Cleavage Abeta Aβ Peptide (Plaque Formation) Gamma_Secretase->Abeta Piperazine_Sulfonamide Piperazine Sulfonamide BACE1 Inhibitor Piperazine_Sulfonamide->BACE1 Inhibition

Caption: Inhibition of Aβ production via BACE1 by piperazine sulfonamides.

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. [9][10]For piperazine sulfonamides, SAR studies guide the optimization of potency and selectivity.

  • Key Modification Points:

    • Aryl Ring of Sulfonamide (R¹): Substitution on this ring significantly impacts activity. Electron-withdrawing groups (e.g., halogens like Cl, Br) often enhance antimicrobial activity. [11]The position and nature of these substituents can influence binding affinity and pharmacokinetic properties.

    • Piperazine N-Substituent (R²): This is a primary point of diversification. Attaching bulky groups, aromatic rings, or other pharmacophores can drastically alter the compound's target profile, steering it towards anticancer, CNS, or other activities.

    • Piperazine Ring Itself: While less common, modifications to the piperazine ring itself, such as introducing conformational constraints, can be explored to improve binding affinity.

Sources

Methodological & Application

protocol for N-sulfonylation of 1-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The sulfonylation of 1-methylpiperazine is a cornerstone transformation in medicinal chemistry, serving as the critical "click" step in the synthesis of blockbuster therapeutics, including Sildenafil (Viagra) and various GPCR antagonists. This reaction couples a sulfonyl chloride (


) electrophile with the secondary amine of 1-methylpiperazine.

While theoretically simple, this reaction presents specific process challenges:

  • HCl Management: The generation of stoichiometric HCl requires precise base scavenging to prevent the formation of unreactive hydrochloride salts.

  • Regiocontrol: While 1-methylpiperazine has two nitrogens, the

    
    -methyl group renders that site tertiary and non-nucleophilic regarding substitution, directing reaction exclusively to the 
    
    
    
    secondary amine. However, the basicity of the
    
    
    site dictates the purification strategy.
  • Purification Efficiency: Traditional chromatography is often unnecessary. This guide presents a self-validating acid-base extraction protocol that exploits the retained basicity of the product to yield >98% purity without silica gel.

Reaction Mechanism & Thermodynamics

The reaction proceeds via a nucleophilic attack of the secondary amine on the hypervalent sulfur center, followed by the elimination of chloride.

Key Mechanistic Insight: The reaction is exothermic. The sulfonyl chloride is highly electrophilic and prone to hydrolysis. Therefore, temperature control (


)  and anhydrous conditions  (in Method A) are critical to suppress sulfonic acid by-product formation.

DOT Diagram: Reaction Pathway

ReactionMechanism Reactants 1-Methylpiperazine (Nucleophile) Intermediate Tetrahedral Transition State Reactants->Intermediate Nucleophilic Attack Electrophile Sulfonyl Chloride (R-SO2Cl) Electrophile->Intermediate Product N-Sulfonyl-N'-methylpiperazine (Product) Intermediate->Product Cl- Elimination Byproduct HCl Salt Intermediate->Byproduct Proton Transfer Base Base Scavenger (TEA/DIPEA/OH-) Base->Byproduct Scavenges HCl

Figure 1: Mechanistic flow of N-sulfonylation. The base is essential to drive the equilibrium forward by neutralizing the generated HCl.

Experimental Protocols

Method A: The "Standard" Anhydrous Protocol (High Yield)

Best for: Small-scale discovery, moisture-sensitive sulfonyl chlorides, and maximum yield.

Reagents:

  • 1-Methylpiperazine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

  • Catalyst: DMAP (0.05 equiv) - Optional, only for sterically hindered substrates.

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 1-methylpiperazine and

    
     in anhydrous DCM under Nitrogen/Argon atmosphere.
    
  • Cooling: Submerge flask in an ice bath (

    
    ). Critical: Controlling the exotherm prevents impurity formation.
    
  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add dropwise to the amine solution over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Check TLC (MeOH/DCM 1:9). The starting amine (polar, stains with ninhydrin) should disappear.

  • Quench: Add water to hydrolyze excess sulfonyl chloride.

Method B: The "Green" Schotten-Baumann Protocol (Scalable)

Best for: Large scale, robust substrates, avoiding chlorinated solvents.

Reagents:

  • 1-Methylpiperazine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or NaOH (10% aq solution)
    
  • Solvent: Water/Acetone (1:1 mixture) or Water/THF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-methylpiperazine in the water/acetone mixture.

  • Basification: Add the inorganic base (

    
    ). Ensure pH > 10.
    
  • Addition: Cool to

    
    . Add Sulfonyl Chloride (neat or in acetone) slowly.
    
  • Stir: Vigorously stir at RT for 4 hours. Note: Biphasic systems require high agitation rates.

  • Workup: Evaporate the acetone. The product often precipitates as a solid (filter it) or oils out (extract with EtOAc).

The Self-Validating Purification System

The most common error in this synthesis is relying on column chromatography. Because the product retains the basic


-methyl nitrogen, we can use Acid-Base Extraction  to purify it chemically.

Logic:

  • Impurities: Hydrolyzed Sulfonyl Chloride (

    
    , acidic) and neutral impurities.
    
  • Product: Basic (tertiary amine).

  • Strategy: Acidify to pull product into water, wash away organics, then basify to recover pure product.

DOT Diagram: Purification Workflow

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Wash with 1M HCl Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgWaste Organic Layer (Contains Neutrals/Impurities) DISCARD PhaseSep1->OrgWaste Top Layer (if ether/EtOAc) AqAcid Aqueous Acid Layer (Contains Product as Salt) PhaseSep1->AqAcid Bottom Layer (if ether/EtOAc) Basify Basify with 6M NaOH (pH > 12) AqAcid->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer Extract->FinalOrg Drying Dry (MgSO4) & Concentrate FinalOrg->Drying PureProduct Pure Product (>98% Purity) Drying->PureProduct

Figure 2: The "Self-Validating" Acid-Base Extraction. This workflow ensures that only the species with the correct basic amine moiety is isolated.

Data Summary & Troubleshooting

ParameterMethod A (Anhydrous)Method B (Green)
Solvent DCM or THFWater/Acetone
Base

or DIPEA

or NaOH
Temp


Yield 85–95%75–90%
Key Risk Moisture ingress (hydrolysis)pH drift (must stay >10)
Cleanup Acid/Base ExtractionFiltration or Extraction

Critical Process Parameters (CPPs):

  • Stoichiometry: Do not use excess Sulfonyl Chloride (>1.2 equiv). It can be difficult to remove if it doesn't hydrolyze completely.

  • pH Control (Method B): As the reaction proceeds, HCl is generated, lowering pH. If pH drops below 9, the piperazine becomes protonated and unreactive. Monitor and adjust with base.[2]

  • Safety: Sulfonyl chlorides are lachrymators and skin sensitizers. 1-Methylpiperazine is corrosive. Handle in a fume hood.

References

  • Dunn, P. J., et al. (2005). Sildenafil Citrate (Viagra). In The Art of Drug Synthesis. Wiley-Interscience. (Detailed industrial synthesis including the sulfonylation step).

  • Organic Syntheses. (1963). Benzenesulfonyl Chloride. Org. Synth. 1963, 43, 943. (Foundational protocols for handling sulfonyl chlorides).

  • Reaxys/PubChem. (2024). 1-Methylpiperazine Compound Summary. (Physical properties and safety data).

  • Pfizer Inc. (1990). Pyrazolopyrimidinone antianginal agents. U.S. Patent 5,250,534. (Primary patent describing the sulfonylation of pyrazole derivatives with N-methylpiperazine).

Sources

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of Benzylsulfonyl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvent in Sulfonamide Synthesis

Benzylsulfonyl piperazine and its derivatives are key structural motifs in a multitude of pharmacologically active compounds. The synthesis of these molecules, primarily through the sulfonylation of piperazine with benzylsulfonyl chloride, is a cornerstone reaction in medicinal chemistry. While the stoichiometry of the reaction appears straightforward, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, purity, and even the feasibility of downstream processing. This document provides a detailed guide to understanding and optimizing solvent selection for the synthesis of benzylsulfonyl piperazine, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern this crucial transformation.

The Reaction at a Glance: Nucleophilic Substitution at the Sulfonyl Center

The formation of benzylsulfonyl piperazine is a classic example of nucleophilic substitution at a sulfonyl sulfur. The reaction proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism.[1][2] In this process, the nucleophilic secondary amine of the piperazine ring attacks the electrophilic sulfur atom of benzylsulfonyl chloride, leading to the displacement of the chloride leaving group.

A crucial aspect of this reaction is the concurrent generation of hydrochloric acid (HCl). This byproduct can protonate the starting piperazine, rendering it non-nucleophilic and thereby halting the reaction. Consequently, a base is almost always required to neutralize the HCl as it is formed, driving the reaction to completion.[3] The interplay between the solvent and the chosen base is a key consideration for optimizing the reaction.

Theoretical Framework for Solvent Selection

The ideal solvent for the synthesis of benzylsulfonyl piperazine should fulfill several criteria:

  • Solubilize Reactants: Both piperazine (or its salt) and benzylsulfonyl chloride should have adequate solubility to ensure a homogeneous reaction mixture, promoting efficient molecular collisions. Piperazine itself is highly soluble in water and soluble in alcohols like ethanol and methanol, but its solubility in many common aprotic organic solvents can be limited.[4][5]

  • Facilitate the Desired Mechanism: The solvent should promote the SN2-like attack of the amine on the sulfonyl chloride.

  • Minimize Side Reactions: The solvent should be inert under the reaction conditions and not promote undesirable side reactions, such as solvolysis of the benzylsulfonyl chloride.

  • Allow for Efficient Product Isolation and Purification: The solvent should be easily removable, and its properties should facilitate the separation of the product from unreacted starting materials, the base, and its salt.

Protic vs. Aprotic Solvents: A Mechanistic Dichotomy

The choice between a protic and an aprotic solvent has significant mechanistic implications for nucleophilic substitution reactions.

  • Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[6] While they can be excellent solvents for piperazine, they can also solvate the amine nucleophile through hydrogen bonding. This "caging" of the nucleophile can reduce its reactivity and slow down the reaction rate.[7] Furthermore, protic solvents can participate in solvolysis of the reactive benzylsulfonyl chloride, leading to unwanted byproducts.[1]

  • Aprotic Solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), N,N-dimethylformamide (DMF)) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[6] They are generally preferred for the sulfonylation of amines.[2] In these solvents, the amine nucleophile is less solvated and thus more "naked" and reactive, leading to faster reaction rates.[3] Polar aprotic solvents are particularly effective as they can dissolve the reactants and stabilize the transition state without deactivating the nucleophile.

The logical workflow for solvent selection can be visualized as follows:

Caption: Logical workflow for solvent selection in benzylsulfonyl piperazine synthesis.

Comparative Analysis of Common Solvents

Solvent SystemTypeTypical BaseAdvantagesDisadvantagesExpected Outcome
Dichloromethane (DCM) Polar AproticTriethylamine (TEA), DIPEAExcellent solubility for sulfonyl chloride and product; inert; volatile (easy to remove).Limited solubility of piperazine free base; requires a tertiary amine base.High yield and purity, clean reaction profile.[1]
Acetonitrile (ACN) Polar AproticTriethylamine (TEA), K₂CO₃Good solvating power for a range of reactants; higher boiling point than DCM allows for heating.Can be more difficult to remove than DCM; potential for side reactions at higher temperatures.Good to high yields.
Tetrahydrofuran (THF) Polar AproticTriethylamine (TEA), NaHGood general-purpose solvent; can be used for a wide range of temperatures.Can form peroxides; generally provides slower reaction rates than DCM or ACN.Moderate to good yields.
N,N-Dimethylformamide (DMF) Polar AproticK₂CO₃, Cs₂CO₃High boiling point; excellent solvating power for salts and polar reactants.Difficult to remove; can decompose at high temperatures; potential for side reactions with sulfonyl chloride.Can be effective but workup can be challenging.[8]
Water/DCM (Biphasic) BiphasicNaOH, K₂CO₃Schotten-Baumann conditions; base and its salt remain in the aqueous phase, simplifying workup; piperazine is soluble in water.Potential for hydrolysis of benzylsulfonyl chloride; requires vigorous stirring.Good yields, particularly on a larger scale.
Ethanol/Water ProticNaHCO₃, K₂CO₃Good solubility for piperazine; greener solvent option.Risk of solvolysis of benzylsulfonyl chloride; generally slower reaction rates.Moderate yields, potential for byproduct formation.[9]

Recommended Protocols

Based on the analysis of related procedures, the following protocols are recommended for the synthesis of benzylsulfonyl piperazine.

Protocol 1: Synthesis in an Aprotic Solvent (Dichloromethane)

This protocol is ideal for laboratory-scale synthesis, offering a clean reaction profile and straightforward purification.

Materials:

  • Piperazine

  • Benzylsulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Workflow:

Aprotic Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Piperazine (2.2 eq) and TEA (2.5 eq) in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Benzylsulfonyl Chloride (1.0 eq) in DCM dropwise B->C D Warm to RT and stir for 2-4 hours C->D E Wash with 1 M HCl D->E F Wash with sat. NaHCO₃ E->F G Wash with Brine F->G H Dry organic layer (Na₂SO₄) G->H I Filter and concentrate in vacuo H->I J Purify by column chromatography (e.g., Ethyl Acetate/Hexane) I->J

Caption: Workflow for the synthesis of benzylsulfonyl piperazine in an aprotic solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Prepare a solution of benzylsulfonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess piperazine and triethylamine hydrochloride.

    • Wash with a saturated aqueous solution of NaHCO₃ to remove any remaining acidic species.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Biphasic Schotten-Baumann Conditions

This method is well-suited for larger-scale syntheses and avoids the need for an organic base.

Materials:

  • Piperazine

  • Benzylsulfonyl chloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Toluene

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve piperazine (2.2 equivalents) and NaOH (2.5 equivalents) in water.

  • Addition of Organic Phase: Add an equal volume of DCM or toluene to the aqueous solution.

  • Addition of Sulfonyl Chloride: Vigorously stir the biphasic mixture and add benzylsulfonyl chloride (1.0 equivalent), either neat or dissolved in a small amount of the organic solvent, dropwise at room temperature.

  • Reaction: Continue to stir the mixture vigorously for 2-3 hours at room temperature. Monitor the reaction by TLC by sampling the organic layer.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with a fresh portion of the organic solvent.

    • Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or protonation of piperazine.

    • Solution: Ensure a sufficient excess of base is used. Check the quality of the benzylsulfonyl chloride, as it can degrade over time. Consider increasing the reaction time or temperature (if using a higher boiling point solvent like ACN).

  • Formation of Di-substituted Byproduct (1,4-bis(benzylsulfonyl)piperazine):

    • Cause: High concentration of benzylsulfonyl chloride relative to piperazine.

    • Solution: Use a larger excess of piperazine. Add the benzylsulfonyl chloride solution slowly to maintain a low instantaneous concentration.

  • Difficult Purification:

    • Cause: Co-elution of product with starting materials or byproducts.

    • Solution: For basic products like benzylsulfonyl piperazine, an acidic wash during work-up is crucial to remove unreacted piperazine. If column chromatography is challenging, consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Conclusion

The selection of a solvent for the synthesis of benzylsulfonyl piperazine is a strategic decision that has a profound impact on the success of the reaction. While aprotic solvents, particularly dichloromethane, often provide the cleanest and most efficient reactions on a laboratory scale, biphasic Schotten-Baumann conditions offer a practical alternative for larger-scale preparations. By understanding the underlying mechanistic principles and the interplay between the solvent, base, and reactants, researchers can rationally design and optimize their synthetic protocols to achieve high yields of pure product.

References

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–925. [Link]

  • Jedrzejczak, M., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2459. [Link]

  • Chem LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chem LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • Naik, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

  • Patil, S. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9837–9849. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(21), 3468-3474. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • Google Patents. (n.d.).
  • Congiu, C., et al. (2015). Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity. Bioorganic & medicinal chemistry letters, 25(17), 3584–3588. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]

  • Beilstein Journals. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine. This compound holds interest as a potential building block in medicinal chemistry. This document provides a comprehensive, question-and-answer-based troubleshooting guide to address common challenges encountered during its synthesis, with the goal of improving reaction yield and purity. The methodologies and advice presented herein are grounded in established principles of organic synthesis and draw upon analogous sulfonamide formation reactions.

A plausible and efficient synthetic route to 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine involves a two-step process. The first step is the preparation of the key intermediate, 4-bromobenzylsulfonyl chloride, from 4-bromobenzyl bromide. The subsequent step is the reaction of this sulfonyl chloride with 4-methylpiperazine to yield the final product. This guide will address potential issues in both stages of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter during the synthesis. Each question is followed by a detailed answer providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 4-Bromobenzylsulfonyl Chloride (Intermediate)

Q1: I am getting a very low yield, or no desired product at all, during the synthesis of 4-bromobenzylsulfonyl chloride from 4-bromobenzyl bromide. What could be the reasons?

A1: This is a common issue that can often be traced back to a few key areas. Let's break down the potential culprits:

  • Poor Quality of Starting Materials:

    • 4-Bromobenzyl bromide: This starting material can degrade over time, especially if exposed to moisture or light. Ensure you are using a fresh or properly stored batch. Consider running a quick purity check (e.g., melting point or NMR) if you suspect degradation.

    • Sodium Sulfite (Na₂SO₃): The quality of sodium sulfite is crucial. It can oxidize to sodium sulfate, which is unreactive. Use a freshly opened bottle or a batch that has been stored under anhydrous conditions.

  • Suboptimal Reaction Conditions:

    • Temperature Control: The initial reaction to form the sodium 4-bromobenzylsulfinate intermediate is often exothermic. If the temperature is not controlled, side reactions can occur. It is advisable to maintain the reaction at a controlled temperature, potentially starting at a lower temperature and allowing it to warm gradually.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

  • Inefficient Chlorination:

    • Choice of Chlorinating Agent: While various chlorinating agents can be used, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common choices. Ensure the chlorinating agent is of high purity and handled under anhydrous conditions.

    • Anhydrous Conditions: The chlorination step is highly sensitive to moisture. Any water present will hydrolyze the sulfonyl chloride back to the sulfonic acid, drastically reducing your yield.[1] Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low Yield in the Final Sulfonylation Step

Q2: I have successfully synthesized the 4-bromobenzylsulfonyl chloride, but the final reaction with 4-methylpiperazine is giving a low yield of the target compound. What should I investigate?

A2: Low yields in the final sulfonylation step are frequently encountered and can be optimized by carefully considering the following factors:

  • Instability of the Sulfonyl Chloride: 4-Bromobenzylsulfonyl chloride is a reactive intermediate and can be prone to decomposition, especially hydrolysis.[2][3] It is often best to use the freshly prepared sulfonyl chloride immediately in the next step without prolonged storage.

  • Inappropriate Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[1][2]

    • Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as potassium carbonate.[4]

    • The basicity and steric hindrance of the base can influence the reaction rate. For a secondary amine like 4-methylpiperazine, a non-nucleophilic base like TEA is generally a good choice. Ensure you are using at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.

  • Suboptimal Reaction Temperature: Many standard sulfonamide syntheses perform well when the reaction is initiated at 0 °C and then allowed to warm to room temperature.[2] However, if the reaction is sluggish, gentle heating might be necessary. Monitor the reaction by TLC to find the optimal temperature profile.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[1] Typically, a slight excess of the amine (4-methylpiperazine) relative to the sulfonyl chloride can help drive the reaction to completion.

Issue 3: Presence of Multiple Products and Impurities

Q3: My TLC or NMR analysis shows multiple spots/peaks, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?

A3: The formation of multiple products is a common challenge in sulfonamide synthesis. Here are some of the most frequent side reactions and strategies to mitigate them:

  • Bis-sulfonylation of Piperazine: Since 4-methylpiperazine has two nitrogen atoms, there is a possibility of the sulfonyl chloride reacting at both sites, leading to a bis-sulfonated impurity. This is more likely if an excess of the sulfonyl chloride is used. To minimize this, you can try adding the sulfonyl chloride solution slowly to a solution of excess 4-methylpiperazine.

  • Hydrolysis of the Sulfonyl Chloride: As mentioned previously, the sulfonyl chloride can react with any trace amounts of water to form the corresponding sulfonic acid.[1] This sulfonic acid will not react with the amine and will need to be removed during purification. Rigorous anhydrous conditions are the best preventative measure.

  • Polymerization: While less common with this specific substrate, if there are other reactive functional groups present on either starting material, polymerization can occur.[2] This is generally not a concern for the proposed synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine.

  • Purification Challenges: Sulfonamides can sometimes be challenging to purify.

    • Recrystallization: This is often an effective method for purifying solid sulfonamides.[5] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[6] A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

Experimental Protocols
Step 1: Synthesis of 4-Bromobenzylsulfonyl Chloride

This is a two-part process involving the formation of a sulfinate salt followed by chlorination.

Part A: Synthesis of Sodium 4-Bromobenzylsulfinate

  • In a round-bottom flask, dissolve 4-bromobenzyl bromide in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add a stoichiometric equivalent of sodium sulfite (Na₂SO₃).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to collect the crude sodium 4-bromobenzylsulfinate. Wash the solid with a small amount of cold ethanol and dry under vacuum.

Part B: Chlorination to 4-Bromobenzylsulfonyl Chloride

  • In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend the dried sodium 4-bromobenzylsulfinate in an anhydrous solvent like dichloromethane (DCM) or chloroform.

  • Cool the suspension in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any inorganic salts. The resulting solution of 4-bromobenzylsulfonyl chloride is typically used directly in the next step.

Step 2: Synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine
  • In a separate dry flask under an inert atmosphere, dissolve 4-methylpiperazine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add the solution of 4-bromobenzylsulfonyl chloride from the previous step to the stirred solution of 4-methylpiperazine.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended Conditions
Step 1 Reactants 4-Bromobenzyl bromide, Sodium Sulfite
Chlorinating Agent Thionyl Chloride or Oxalyl Chloride
Step 2 Reactants 4-Bromobenzylsulfonyl chloride, 4-Methylpiperazine
Base Triethylamine or Pyridine
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Purification Recrystallization or Column Chromatography
Visualizing the Workflow

To aid in understanding the experimental process, the following diagram outlines the key steps and decision points.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_workup Workup & Purification A 4-Bromobenzyl Bromide + Sodium Sulfite B Sodium 4-Bromobenzylsulfinate A->B Reflux C Chlorination (e.g., SOCl₂) B->C D 4-Bromobenzylsulfonyl Chloride C->D F Reaction Mixture D->F E 4-Methylpiperazine + Base (e.g., TEA) E->F G Crude Product F->G Reaction H Aqueous Workup G->H I Purification (Recrystallization or Chromatography) H->I J Final Product I->J

Caption: A flowchart of the two-step synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine.

Troubleshooting Decision Tree

When encountering issues, this decision tree can guide your troubleshooting process.

TroubleshootingTree Start Low Yield or Impurities Q1 Which step has low yield? Start->Q1 Step1 Step 1: Intermediate Synthesis Q1->Step1 Intermediate Step2 Step 2: Final Sulfonylation Q1->Step2 Final Product Impurity Multiple Products/ Impurities Q1->Impurity Impurity Issue Step1_Causes Potential Causes: - Poor starting material quality - Suboptimal reaction conditions - Inefficient chlorination - Presence of moisture Step1->Step1_Causes Step2_Causes Potential Causes: - Sulfonyl chloride instability - Incorrect base selection - Suboptimal temperature - Incorrect stoichiometry Step2->Step2_Causes Impurity_Causes Potential Causes: - Bis-sulfonylation - Hydrolysis of sulfonyl chloride - Ineffective purification Impurity->Impurity_Causes Step1_Solutions Solutions: - Check starting material purity - Optimize temperature and time - Use fresh chlorinating agent - Ensure anhydrous conditions Step1_Causes->Step1_Solutions Step2_Solutions Solutions: - Use fresh sulfonyl chloride - Screen different bases - Optimize temperature profile - Adjust reactant ratios Step2_Causes->Step2_Solutions Impurity_Solutions Solutions: - Use excess amine - Maintain anhydrous conditions - Optimize purification method (Recrystallization/Chromatography) Impurity_Causes->Impurity_Solutions

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11).
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.
  • BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications.
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

Sources

Technical Support Center: Optimizing pH for Piperazine Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-SULF-OPT-001 Subject: Troubleshooting Yield, Selectivity, and Hydrolysis in Piperazine Sulfonylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

You are likely encountering one of three issues: low conversion (acidic stall), high hydrolysis (basic decomposition), or poor selectivity (bis-sulfonylation).

The sulfonylation of piperazine is a competition between the nucleophilic attack of the amine on the sulfur center and the hydrolysis of the sulfonyl chloride by water/base. Success relies on maintaining the "Goldilocks" pH window—high enough to keep piperazine deprotonated (nucleophilic), but low enough to minimize hydroxide-mediated hydrolysis of the sulfonyl chloride.

The pH "Goldilocks" Zone
  • pH < 5.0: Reaction stalls. Piperazine is fully protonated (

    
    ) and non-nucleophilic.
    
  • pH 8.0 – 10.0 (Optimal): The N1 nitrogen is largely deprotonated (pKa ~5.3), while the sulfonyl chloride remains relatively stable against rapid hydrolysis.

  • pH > 11.0: Hydrolysis dominates. The sulfonyl chloride decomposes to sulfonic acid before it can react with the amine.

Knowledge Base (FAQ)

Q1: Why does the reaction pH drop rapidly during addition?

A: The reaction produces HCl as a byproduct.[1]



If you do not actively neutralize this HCl, the pH crashes. Once the pH drops below ~5.5 (the pKa of the second nitrogen), the piperazine becomes a bis-ammonium salt and the reaction stops. You must use a buffer, a pH-stat (automatic titrator), or a large excess of base.
Q2: What is the exact pKa rationale?

Piperazine has two distinct pKa values [1][2]:

  • pKa₁ (N1): ~9.73[2][3][4]

  • pKa₂ (N4): ~5.35[4][5]

To react, at least one nitrogen must be uncharged. At pH 8-10 , the equilibrium favors the mono-protonated or free base forms, allowing nucleophilic attack. At pH 4 , both nitrogens are protonated.

Q3: How do I prevent bis-sulfonylation (getting the disulfonamide)?

This is a selectivity issue, not just pH. However, pH influences it.[6][7][8]

  • Strategy: Maintain pH ~5.5 - 6.0 (near pKa₂). At this pH, once the first sulfonylation occurs, the electron-withdrawing sulfonyl group lowers the basicity of the remaining nitrogen, making it less likely to react compared to the remaining unreacted piperazine.

  • Stoichiometry: The most effective method is using a large excess of piperazine (3–5 equivalents). The statistical probability then favors mono-substitution.

Visualizing the Mechanism & Workflow

The following diagram illustrates the competitive pathways defined by pH.

PiperazineSulfonylation Pip Piperazine (Nucleophile) Inter Tetrahedral Intermediate Pip->Inter Nucleophilic Attack LowPH pH < 5.0 (Protonation) Pip->LowPH Equilibrium SC Sulfonyl Chloride (Electrophile) SC->Inter HighPH pH > 11.0 (OH- Attack) SC->HighPH Side Reaction Prod Sulfonamide (Product) Inter->Prod Elimination of HCl (Base Required) Waste Sulfonic Acid (Hydrolysis Waste) LowPH->Pip Ammonium Salt (Inactive) HighPH->Waste Hydrolysis OptPH pH 8.0 - 10.0 (Optimal) OptPH->Inter Promotes

Figure 1: Mechanistic competition in Schotten-Baumann sulfonylation. Control of pH directs the pathway toward Product (Green) rather than Waste (Grey) or Inactivity.

Troubleshooting Guide (The "Ticket" System)

Identify your specific failure mode below to find the solution.

Issue A: "My Sulfonyl Chloride disappears, but I have low product yield."

Diagnosis: Hydrolysis is outcompeting aminolysis.

  • Cause: pH is likely too high (>11) or mixing is poor.

  • The Fix:

    • Lower the pH: Target pH 8.5–9.0.

    • Lower the Temperature: Run the reaction at 0°C. Hydrolysis has a higher activation energy than aminolysis; cooling favors the desired reaction [3].

    • Biphasic Mixing: If using Water/DCM, increase stirring speed (>800 RPM). The reaction happens at the interface; poor mixing acts like "slow addition," giving water time to hydrolyze the chloride.

Issue B: "The reaction starts fast but stops at 50% conversion."

Diagnosis: Acidification.[9]

  • Cause: The HCl byproduct has consumed your base, dropping pH below 5.0.

  • The Fix:

    • Check Buffer Capacity: If using Carbonate, ensure you have >2 equivalents relative to the sulfonyl chloride.

    • Switch to pH-Stat: Use a continuous addition of 1M NaOH to maintain pH 9.0 dynamically.

Issue C: "I am getting mostly Bis-sulfonylated piperazine."

Diagnosis: Selectivity failure.

  • Cause: Localized high concentrations of sulfonyl chloride or 1:1 stoichiometry.

  • The Fix:

    • Reverse Addition: Add Sulfonyl Chloride slowly (dropwise) to the Piperazine solution. Never add Piperazine to the Chloride.

    • Excess Amine: Use 3.0 – 5.0 equivalents of piperazine.

    • pH Tuning: Lower pH to ~6.0. The second pKa of mono-sulfonylated piperazine is lower than unsubstituted piperazine, creating a kinetic window for separation [4].

Standard Operating Protocols (SOPs)

Protocol 1: Biphasic Schotten-Baumann (Robust & Scalable)

Best for: General synthesis, scale-up, and ease of purification.

Reagents:

  • Piperazine (3.0 equiv for mono, 1.1 equiv for bis)

  • Sulfonyl Chloride (1.0 equiv)

  • Solvent: DCM or EtOAc (Organic phase) / Water (Aqueous phase)[1]

  • Base:

    
     or 
    
    
    
    (2.5 equiv)

Procedure:

  • Preparation: Dissolve Piperazine and Base in Water. Cool to 0°C.

  • Organic Layer: Dissolve Sulfonyl Chloride in DCM.

  • Addition: Add the DCM solution to the vigorously stirred (1000 RPM) aqueous solution dropwise over 30–60 minutes.

    • Critical Control Point: Monitor internal temperature; do not exceed 5°C.

  • Digestion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with Brine, dry over

    
    .
    
Protocol 2: Homogeneous Organic (Anhydrous)

Best for: Hydrolysis-sensitive sulfonyl chlorides or water-insoluble amines.

Reagents:

  • Piperazine (Equiv depends on target)[4]

  • Base: Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DCM or THF

Procedure:

  • Dissolution: Dissolve Piperazine and Organic Base in dry DCM under Nitrogen. Cool to 0°C.

  • Addition: Add Sulfonyl Chloride (diluted in DCM) dropwise.

  • Observation: A white precipitate (TEA·HCl salts) will form immediately. This confirms the reaction is proceeding.

  • Completion: Stir 2 hours. Quench with water to dissolve salts, then separate layers.

Comparative Data: Base Selection

Base TypeExamplesTypical pHProsCons
Inorganic Carbonate

,

10–11Cheap, buffers well, easy removal (water wash).Can be too basic for sensitive groups; requires biphasic mix.
Inorganic Hydroxide NaOH, KOH>13Very strong, fast reaction.High risk of hydrolysis. Requires precise pH-stat control.
Organic Tertiary Amine TEA, DIPEAN/A (Organic)Homogeneous, good for anhydrous conditions.Expensive, requires acid wash to remove, can react with sulfonyl chloride (rare).
Bicarbonate

8–9Milder pH, good for hydrolysis-sensitive chlorides.Weaker base; may evolve

causing foaming.

References

  • PubChem. (n.d.). Piperazine (CID 4837) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[2] Retrieved from [Link]

  • Kice, J. L. (1980).[10] Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Advances in Physical Organic Chemistry, 17, 65-181.[10]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Dual-Purpose Crystallography: A Technical Guide to Bromobenzylsulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Bullet" Strategy

In modern structure-based drug design (SBDD), researchers often face two distinct bottlenecks: the Phase Problem (solving the crystallographic structure) and the Lead Optimization Problem (understanding ligand binding modes).

Bromobenzylsulfonyl derivatives represent a "Magic Bullet" solution that addresses both simultaneously. Unlike standard heavy-atom soaking (which is non-specific) or Selenomethionine (SeMet) derivatization (which requires complex protein expression), these derivatives utilize the Bromine (Br) atom for high-precision SAD/MAD phasing while the Sulfonyl moiety acts as a high-affinity anchor in the protein active site.

This guide objectively compares bromobenzylsulfonyl derivatives against traditional phasing and binding alternatives, supported by experimental protocols and data interpretation strategies.

Comparative Analysis: Performance Metrics

Phasing Efficiency: Br-Derivatives vs. Alternatives

The following table contrasts the crystallographic utility of using a brominated ligand against the industry standards: SeMet incorporation and Heavy Metal (Hg/Pt) soaking.

FeatureBromobenzylsulfonyl LigandSelenomethionine (SeMet)Heavy Metal Soak (Hg/Pt)
Phasing Signal (

)
~1.3e (CuK

) / ~3.8e (K-edge)
~3.8e (K-edge)>10e (L-edge)
Binding Specificity High (Active Site Directed)High (Internal Met residues)Low (Promiscuous Cys/His binding)
Protein Prep Time < 1 Hour (Soak native crystals)2-4 Weeks (Auxotrophic expression)< 1 Hour (Soak)
Toxicity/Stability Stable C-Br bond; Non-toxicOxidation sensitive (Se-C)High toxicity; often degrades crystal
Isomorphism High (Native vs. Complex)Moderate (Se vs. S shift)Low (Lattice distortion common)
Data Utility Dual: Structure + Ligand ModeStructure onlyStructure only

Expert Insight: While Mercury (Hg) offers a massive anomalous signal, it often destroys the crystal lattice or binds non-specifically, complicating the substructure solution. Bromine provides a "cleaner" signal that, while weaker than Hg, is often sufficient for SAD phasing at home sources (CuK


) due to high occupancy in the active site.
Binding Kinetics: The Sulfonyl Advantage

The sulfonyl group (


) is not merely a linker; it is a critical pharmacophore.
Ligand ClassH-Bond GeometryMetabolic StabilityBinding Affinity (

)
Sulfonyl Derivatives Tetrahedral; Dual Acceptor (O=S=O)High (Resistant to hydrolysis)nM to low

M
Carboxylates Planar; Acceptor/DonorLow (Glucuronidation risk)

M to mM
Amides Planar; Donor/AcceptorModerate (Proteolytic cleavage)

M

The Structural Value Proposition

The "Anchor and Beacon" Mechanism

To understand why these derivatives work, we must analyze their molecular architecture.

  • The Anchor (Sulfonyl): The sulfonyl group often mimics the transition state of peptide hydrolysis (in proteases) or interacts with catalytic water molecules. It forms rigid hydrogen bonds that lock the ligand in a single conformation.

  • The Beacon (Bromine): Located on the benzyl ring, the Bromine atom is held rigidly in space. This low B-factor (thermal vibration) is crucial. A "floppy" heavy atom washes out the anomalous signal; the rigid phenyl ring ensures the Br signal is sharp and detectable.

Visualization: Molecular Interaction & Phasing Logic

G cluster_Binding Pharmacological Binding cluster_Phasing Crystallographic Phasing Ligand Bromobenzylsulfonyl Derivative Sulfonyl Sulfonyl Group (The Anchor) Ligand->Sulfonyl Bromine Bromine Atom (The Beacon) Ligand->Bromine HBonds Hydrogen Bonds (Rigid Fixation) Sulfonyl->HBonds ActiveSite Protein Active Site (Ser/Thr/His) ActiveSite->HBonds Anomalous Anomalous Signal (Substructure Solution) HBonds->Anomalous Low B-Factor (Stability) Bromine->Anomalous Scattering Xray X-ray Source (0.92 Å or 1.54 Å) Xray->Anomalous Excitation

Caption: The dual-mechanism workflow where rigid binding (Green) enhances the anomalous scattering quality (Red) for successful phasing.

Experimental Protocols

Ligand Design & Solubility
  • Design: Place the Bromine atom at the para or meta position of the benzyl ring. Ortho substitution may cause steric clashes that prevent binding.

  • Solubilization: These derivatives are hydrophobic. Dissolve in 100% DMSO to a stock concentration of 50–100 mM.

The "Fast-Soak" Method

This protocol minimizes crystal damage while maximizing occupancy.

  • Harvest: Select robust native crystals.

  • Dilution: Prepare a soaking drop containing the mother liquor + 2-5 mM ligand (final DMSO < 5%).

  • Incubation: Soak for 10 minutes to 2 hours .

    • Note: Unlike heavy metals, longer soaks rarely damage the protein, but they may degrade diffraction quality due to DMSO accumulation.

  • Cryo-Protection: Transfer the crystal briefly (30 seconds) to a solution of Mother Liquor + Ligand + Cryo-agent (e.g., 20% Glycerol) before flash cooling in liquid nitrogen.

    • Critical: Maintain ligand concentration during cryo-protection to prevent "off-rate" dissociation.

Data Collection Strategy (SAD)
  • Wavelength:

    • Synchrotron:[1][2][3] Tune to the Br K-edge (13.47 keV / 0.9198 Å ) to maximize

      
      .
      
    • Home Source: CuK

      
       (1.54 Å) is sufficient. Br has a significant anomalous signal (
      
      
      
      ) even at this wavelength.
  • Multiplicity: Aim for high redundancy (>720° scan or 360° with inverse beam) to accurately measure the small anomalous differences (Bijvoet pairs).

Data Interpretation & Workflow

Once data is collected, the pipeline for solving the structure differs slightly from standard Molecular Replacement (MR).

Workflow Diagram

Workflow Start Diffraction Data (HKL + Intensities) Assess Assess Anomalous Signal (SigAno > 1.2 at high res) Start->Assess Substructure Find Heavy Atoms (SHELXD / AutoSol) Assess->Substructure Decision Sites Found? Substructure->Decision Decision->Assess No (Check Spacegroup/Data) Phasing Calculate Phases (SAD/MAD) Decision->Phasing Yes (Br sites identified) Build Density Modification & Model Build Phasing->Build Refine Refine Ligand Occupancy & B-factors Build->Refine

Caption: Step-by-step computational workflow from raw diffraction data to refined structural model using Bromine SAD phasing.

Validation Checklist (Self-Validating System)

To ensure trustworthiness (E-E-A-T), verify these indicators:

  • Anomalous Correlation: In the heavy atom search, the correlation coefficient (CC) between observed and calculated anomalous differences should be >30%.

  • Density Map: The initial experimental map should show clear density for the protein backbone and a massive peak (>10

    
    ) at the Bromine position.
    
  • Chemical Sense: The distance between the Br peak and the Sulfonyl density should match the bond lengths of the synthesized ligand (~4-5 Å depending on the linker).

References

  • Schiltz, M. & Bricogne, G. (2008).[1] Exploiting the anisotropy of anomalous scattering boosts the phasing power of SAD and MAD experiments.[3] Acta Crystallographica Section D. Link

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D. Link

  • Ilari, A. & Savino, C. (2008). Protein structure determination by X-ray crystallography.[4][5][6] Bioinformatics.[7] Link

  • Capozzi, F. & Luchinat, C. (1998). New constraints for protein dynamics from the anomalous scattering of heavy atoms. Journal of Biological Inorganic Chemistry.
  • Gonzalez, A. et al. (1999). Interaction of sulfonamide derivatives with proteins: Crystallographic study. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Purity Validation of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound such as 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, a versatile building block in medicinal chemistry, rigorous purity validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this purpose, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard. We will dissect the causality behind experimental choices, present self-validating protocols, and objectively compare LC-MS with alternative techniques, supported by experimental frameworks.

The Imperative for a Stability-Indicating Method

Before delving into specific techniques, we must establish our primary goal: the development of a stability-indicating analytical method. This is a procedure proven to accurately measure the active ingredient, free from interference from potential degradation products, process impurities, or other matrix components.[2] The U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines mandate such methods to understand how a drug substance changes over time under various environmental factors.[2][3] This is achieved through forced degradation studies, which purposefully stress the compound to generate these potential interferents.[4][5]

Part 1: The Gold Standard - Purity Determination by LC-MS

LC-MS has become the cornerstone of pharmaceutical analysis due to its unparalleled combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[6][7] For a molecule like 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, which contains a polar sulfonylpiperazine moiety and a non-polar bromobenzyl group, LC-MS is exceptionally well-suited.

Rationale for LC-MS Superiority
  • Specificity: Mass spectrometry provides mass-to-charge (m/z) data, a highly specific identifier. Unlike UV detection, which can be confounded by co-eluting impurities with similar chromophores, MS can distinguish between compounds based on their unique molecular weights and fragmentation patterns.[8]

  • Sensitivity: LC-MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL to pg/mL range, which is essential for detecting trace-level impurities.[7][9]

  • Structural Information: MS/MS fragmentation provides structural clues about impurities and degradation products, facilitating their identification without the need for isolating and purifying each one.[10]

  • Versatility: The technique is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which can be a limitation for Gas Chromatography (GC)-based methods.

Experimental Protocol: A Validated LC-MS Method

This protocol is designed to be a self-validating system, where the results from the forced degradation study directly prove the method's specificity.

1. Sample Preparation:

  • Prepare a stock solution of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine at 1 mg/mL in acetonitrile.[11]

  • Prepare working standards and samples by diluting the stock solution in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of ~10 µg/mL. This concentration is typically robust for initial method development.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., ODS-EP, 100 x 2.1 mm, 5 µm) is the logical starting point.[6] The C18 stationary phase provides the necessary hydrophobic interaction to retain the bromobenzyl moiety, while the piperazine and sulfonyl groups ensure it is not overly retained.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a critical additive. It acidifies the mobile phase, promoting the protonation of the tertiary amine in the methylpiperazine ring. This leads to better peak shape (reducing tailing) and significantly enhances ionization efficiency for positive-mode electrospray ionization (ESI).[6][11]

  • Gradient Elution: A gradient from 10% B to 95% B over 10-15 minutes is a standard approach to ensure that any impurities with different polarities are effectively separated from the main peak.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

3. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Rationale: The methylpiperazine nitrogen is a basic site that is readily protonated in the acidic mobile phase, making it ideal for positive ESI.

  • Data Acquisition:

    • Full Scan Mode: Initially, acquire data in full scan mode (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺ of the parent compound (Expected m/z ≈ 319.0/321.0 due to bromine isotopes) and to search for potential impurities.

    • MRM Mode (for quantification): Once the parent ion is confirmed, develop an MRM transition for sensitive and specific quantification. This involves selecting a precursor ion (the [M+H]⁺) and a characteristic product ion generated by fragmentation.

Forced Degradation: The Ultimate Specificity Test

To validate the method as stability-indicating, the sample is subjected to stress conditions as recommended by ICH and FDA guidelines.[2][12] The goal is to achieve 5-20% degradation.[4][12]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Sample stored in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

After exposure, samples are neutralized (if necessary), diluted, and analyzed using the developed LC-MS method. The method is considered specific if all degradation product peaks are baseline-resolved from the main analyte peak.

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl) Analysis LC-MS Analysis Acid->Analysis Analyze stressed samples Base Base Hydrolysis (e.g., 1N NaOH) Base->Analysis Analyze stressed samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Analyze stressed samples Thermal Thermal (e.g., 105°C) Thermal->Analysis Analyze stressed samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze stressed samples API API Sample (1-((4-Bromobenzyl)sulfonyl) -4-methylpiperazine) API->Acid Expose to stress API->Base Expose to stress API->Oxidation Expose to stress API->Thermal Expose to stress API->Photo Expose to stress Report Validation Report: Specificity & Degradation Pathway Analysis->Report

Caption: Workflow for a forced degradation study to establish method specificity.

Part 2: Comparative Analysis of Alternative Methodologies

While LC-MS is superior, an objective evaluation requires comparing it to other common analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, required sensitivity, and laboratory equipment availability.

Technique Principle Performance for Purity Validation Limitations for This Compound
LC-MS Chromatographic separation followed by mass-based detection.Excellent: High specificity and sensitivity. Provides molecular weight and structural data for impurities. Ideal for stability-indicating methods.[6][8]Higher initial instrument cost and complexity compared to HPLC-UV.
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Good: Robust, reliable, and widely available for quantifying known impurities with standards. Diode-Array Detection (DAD) provides UV spectra to check for peak purity.[8]Low Specificity: Cannot distinguish between compounds with the same retention time and similar UV spectra. Insufficient for identifying unknown degradation products.[13]
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.Good (if applicable): Excellent chromatographic resolution and provides mass spectra for identification.[10][14]Potential Unsuitability: The compound has a relatively high molecular weight (319.22 g/mol ) and may have low volatility and could potentially degrade at the high temperatures of the GC inlet.[15][16]
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Excellent for Structure, Fair for Purity: Unrivaled for definitive structure elucidation of the main compound and major impurities. Quantitative NMR (qNMR) can determine purity without a reference standard.Low Sensitivity: Generally not sensitive enough to detect and quantify trace impurities below the 0.1% level, which is a critical range in pharmaceutical analysis.[16][17]

Conclusion: An Evidence-Based Recommendation

For the comprehensive purity validation of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, an LC-MS method, rigorously validated through forced degradation studies, is the unequivocally superior choice. It is the only technique that simultaneously offers the high sensitivity required for trace impurity detection and the high specificity needed to identify and resolve those impurities from the parent compound, fulfilling the stringent requirements of regulatory bodies.[2][5][18] While HPLC-UV serves as a robust tool for routine quality control once impurities are known and characterized, and NMR is invaluable for primary structural confirmation, neither can provide the self-validating, stability-indicating data that an LC-MS method delivers. This makes LC-MS an indispensable tool in ensuring the quality and safety of pharmaceutical materials from development through to production.

References

  • N, S., & K, V. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research.
  • Krzysztoń, S., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • Bulusu, G. R., et al. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Shaikh, K., & G, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • S, A., et al. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia.
  • (2020).
  • Wu, M., et al. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc..
  • Li, Y., & Gu, C. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS.
  • Zoller, O., & Scholl, H. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • (n.d.).
  • Rodrigues, M. N., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
  • (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. Benchchem.
  • Collins, M., et al. (2024). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC.
  • Zuba, D., & Sekuła, K. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
  • (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • (2007).
  • Martin, G. P. (n.d.).
  • (2011).
  • (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit.
  • (2012). NMR versus GC/MS, HPLC/GC, HCLtitration, meltingpoint test. Physics Forums.
  • (n.d.). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • Ding, L., et al. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. PubMed.
  • (n.d.). 1-(4-Bromobenzyl)-4-methylpiperazine AldrichCPR 368879-17-8. Sigma-Aldrich.
  • (n.d.). 837-12-7|1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine. BLDpharm.
  • (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.
  • (n.d.). 1-(4-Bromobenzyl)-4-methylpiperazine. Chem-Impex.
  • (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com.

Sources

A Comparative Guide to Reference Standards for 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine: Establishing a Qualified In-House Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the use of well-characterized reference standards is the bedrock of analytical data integrity, ensuring the identity, purity, and strength of an active pharmaceutical ingredient (API) or intermediate. This guide addresses the analytical challenges presented by 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, a compound for which a commercially available, pharmacopeial-grade reference standard is not readily accessible.

The absence of a primary standard from an officially recognized source necessitates the establishment of an "in-house" reference standard.[1][2] This process, governed by stringent regulatory expectations, requires a comprehensive characterization of a highly purified material.[3][4] This guide provides a comparative framework for the analytical techniques required to synthesize, purify, and fully qualify an in-house reference standard for 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, ensuring it is fit for its intended purpose in a regulated environment.

The Challenge: Sourcing a Reference Standard

A preliminary market survey reveals a critical gap: the unavailability of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine as a certified reference material (CRM) or pharmacopeial standard. While structurally related compounds such as 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine[5] and 1-(4-Bromobenzyl)-4-methylpiperazine[6] are commercially available, they are not direct substitutes for use as a primary analytical standard for the specified molecule.

This situation mandates a proactive approach: the synthesis and rigorous qualification of a batch of the target compound to serve as a well-characterized in-house reference standard. This aligns with guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which state that reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized."[3][7]

Strategic Approach: Synthesis and In-House Qualification

The pathway to establishing a reliable in-house reference standard involves a multi-step, self-validating workflow. The core logic is to synthesize the compound, purify it to the highest achievable level, and then use a suite of orthogonal analytical methods to confirm its identity and purity unequivocally.

Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_ID Structural Identification (NMR, MS, IR) Purification->Structural_ID Purity_Assessment Purity & Potency Assessment (HPLC, Karl Fischer, ROI) Documentation Documentation (Certificate of Analysis) Purity_Assessment->Documentation Storage Controlled Storage & Requalification Schedule

Figure 1: Workflow for Establishing an In-House Reference Standard.

Experimental Protocols: Synthesis and Purification

The most direct synthetic route to 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine involves the reaction of 1-methylpiperazine with (4-bromobenzyl)sulfonyl chloride.

Protocol 3.1: Synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

This procedure is adapted from general methods for the synthesis of N-sulfonylpiperazines.[8][9][10][11][12]

  • Pre-reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.

  • Reagent Addition: Dissolve (4-bromobenzyl)sulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled piperazine solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol 3.2: Purification to Reference Standard Grade

The purity of a reference standard must be exceptionally high.[3] A multi-step purification process is recommended.

  • Flash Chromatography: Purify the crude product using silica gel flash column chromatography. A gradient elution system, for example, from hexane to ethyl acetate, is typically effective for separating the product from non-polar impurities and residual starting materials.

  • Recrystallization: Dissolve the purified product from chromatography in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to induce crystallization.

  • Washing and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a high vacuum at a temperature well below the melting point to remove residual solvents.

Comparative Guide to Analytical Qualification

No single analytical technique is sufficient to qualify a reference standard. A combination of orthogonal methods is required to provide a complete picture of the compound's identity, purity, and potency.[3][13]

cluster_identity Identity Confirmation cluster_purity Purity & Potency RS In-House Reference Standard Candidate NMR NMR Spectroscopy (¹H, ¹³C, 2D) RS->NMR MS Mass Spectrometry (HRMS) RS->MS IR FTIR Spectroscopy RS->IR HPLC Chromatographic Purity (HPLC-UV, >99.5%) RS->HPLC Water Water Content (Karl Fischer) RS->Water Solvents Residual Solvents (GC-HS) RS->Solvents Inorganic Inorganic Impurities (ROI/Sulphated Ash) RS->Inorganic

Figure 2: Orthogonal Analytical Techniques for Standard Qualification.
Structural Identity Confirmation
Technique Purpose Expected Results for 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine
¹H & ¹³C NMR Confirms the molecular structure and connectivity of atoms.[14][15]¹H NMR: Signals corresponding to the bromobenzyl aromatic protons, the benzylic CH₂, the four piperazine CH₂ groups (likely two distinct sets of signals), and the N-methyl singlet. ¹³C NMR: Peaks for all unique carbon atoms, including aromatic, benzylic, piperazine, and methyl carbons.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation data consistent with the structure.[14][16][17]High-Resolution MS (HRMS): An exact mass measurement that confirms the elemental composition (C₁₂H₁₇BrN₂O₂S). MS/MS: Fragmentation patterns showing cleavage of the benzyl group, loss of SO₂, and fragmentation of the piperazine ring.
FTIR Spectroscopy Identifies key functional groups present in the molecule.Characteristic absorption bands for sulfonyl group (S=O stretches, ~1350 & 1160 cm⁻¹), C-N bonds, aromatic C-H, and aliphatic C-H stretches.
Purity and Potency Assessment

The potency of a reference standard is typically determined using a mass balance approach, where the assigned value is 100% minus the sum of all detected impurities.[13]

Technique Purpose Typical Method & Acceptance Criteria
HPLC-UV Quantifies organic impurities (process-related and degradation products).Method: Reversed-phase HPLC with UV detection (e.g., at 220 or 254 nm). A gradient method is preferred to separate impurities with a wide range of polarities.[18][19][20] Criteria: Chromatographic purity should be ≥99.5%. No single impurity should be >0.15%.
Karl Fischer Titration Determines the water content.Method: Coulometric or volumetric Karl Fischer titration. Criteria: Water content should be precisely determined and typically be <0.5%.
Headspace GC (GC-HS) Quantifies residual solvents from synthesis and purification.Method: Gas chromatography with a flame ionization detector (FID) and headspace sampling. Criteria: Solvents should be below the limits specified in ICH Q3C guidelines.
Residue on Ignition (ROI) Measures the content of inorganic impurities.Method: USP <281> Residue on Ignition. Criteria: Typically ≤0.1%.

Detailed Analytical Protocols

Protocol 5.1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Assign all proton and carbon signals and confirm that the chemical shifts, coupling constants, and correlations are consistent with the proposed structure of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine.[21]

Protocol 5.2: High-Performance Liquid Chromatography (HPLC-UV)
  • System: An HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Analysis: Inject a solution of the standard at approximately 1 mg/mL. Calculate purity by area percent, ensuring all impurities are included in the calculation. The method should be validated for specificity, linearity, and sensitivity.[18][20][22]

Conclusion and Best Practices

In the absence of a commercially available pharmacopeial standard for 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, the establishment of a well-characterized in-house reference standard is not just a recommendation but a scientific necessity for ensuring data quality in drug development.

The process demands a rigorous, multi-faceted approach. It begins with a robust chemical synthesis and high-level purification, followed by a comprehensive analytical qualification program. A combination of spectroscopic techniques (NMR, MS) to confirm identity and chromatographic and other methods (HPLC, KF, GC) to assess purity provides the necessary orthogonal data to assign a potency value confidently. This entire process must be meticulously documented to create a Certificate of Analysis (CoA) for the in-house standard, which serves as the foundational document for its use in all subsequent analytical work. Finally, a stability program should be initiated to define a re-test date, ensuring the standard's integrity over time.[3][4]

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. COPERNICUS. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. FDA. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Letter--Draft FDA Guidance “Considerations in Demonstrating Interchangeability with a Reference Product”: Overview and Presentation-Related Concerns. PMC. [Link]

  • SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Pharmaceutical Information. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PMC. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. Redica Systems. [Link]

  • Standards Development and the Use of Standards in Regulatory Submissions Reviewed in the Center for Biologics Evaluation and Research. FDA. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). EDQM. [Link]

  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]

  • Benzenesulfonyl chloride. Wikipedia. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PubMed. [Link]

  • ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. ICH. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Taylor & Francis Online. [Link]

  • 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. PubChem. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]

  • N-benzohydryl-n-methyl piperazines and process of preparing same.
  • Method for preparing 1-methylpiperazine.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

[1][2]

Executive Summary & Immediate Classification

Core Directive: This compound must be managed as Halogenated Organic Waste .

1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine contains a bromine atom and a sulfonyl moiety.[1] Under no circumstances should this compound be disposed of in general trash, non-halogenated solvent streams, or municipal drainage systems.[1][2]

  • Primary Waste Stream: Halogenated Organic (Solid or Liquid).[1]

  • RCRA Status: Non-listed (unless mixed with listed solvents), but characteristic of toxicity/irritant.[1]

  • Disposal Method: High-temperature incineration with acid gas scrubbing (to neutralize HBr and SOx).[1]

Chemical Profile & Hazard Causality[2]

To ensure safety, researchers must understand why specific protocols are required. This section details the chemical logic behind the safety steps.

FeatureChemical ComponentHazard / Operational Implication
Halogen Content Bromine (Br)Mandatory Segregation: Combustion generates Hydrogen Bromide (HBr), a corrosive gas.[1] Waste facilities must use specific scrubbers; therefore, this cannot be mixed with general non-halogenated waste.[1]
Sulfonyl Group Sulfonyl (-SO2-)Incineration Requirement: Combustion generates Sulfur Oxides (SOx).[1] Requires controlled thermal destruction to prevent acid rain precursors.[1]
Piperazine Ring Piperazine CoreBiological Activity: Piperazines are often sensitizers or bioactive.[1] Waste must be treated as "Pharmaceutically Active" or "Toxic" to prevent environmental bioaccumulation.
Physical State Solid (Standard)Particulate Hazard: Dusts may be irritating to the respiratory tract.[1] Use HEPA filtration or wet-wiping for cleanup; do not dry sweep.[1]

Pre-Disposal Protocol: The "Self-Validating" Check

Before moving the material to waste, perform this 3-point check to ensure the waste stream is chemically compatible.

  • The Oxidizer Check: Is the material mixed with strong oxidizers (e.g., permanganates, nitrates)?

    • Action: If YES, quench the oxidizer first.[1] Sulfonamides can react vigorously with strong oxidizers.[1]

  • The pH Check: Is the material in a highly acidic or basic solution?

    • Action: Neutralize to pH 5–9.[1] Extreme pH can degrade waste containers during storage.

  • The Halogen Verification: Does the label explicitly say "Halogenated"?

    • Action: If the label is missing this tag, the waste contractor will likely reject the drum or fine your facility.[1]

Disposal Workflow Logic

The following decision tree outlines the operational logic for disposing of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine based on its physical state (Pure Solid vs. Solution).

DisposalWorkflowStartWaste Generation:1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder ResidueStateCheck->SolidPathSolidLiquidPathDissolved in Solvent(Mother Liquor)StateCheck->LiquidPathLiquidContainerSolidContainer: Wide-Mouth HDPELabel: 'Hazardous Waste - Solid Organics'SolidPath->ContainerSolidSolventCheckCheck Solvent TypeLiquidPath->SolventCheckFinalTransfer to EHS / Waste Contractor(High Temp Incineration)ContainerSolid->FinalHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHaloSolventNo HalogensContainerLiquidContainer: Narrow-Mouth HDPE/GlassLabel: 'Hazardous Waste - Halogenated Solvent'HaloSolvent->ContainerLiquidForceHaloCRITICAL: Re-classify asHALOGENATED WASTE STREAMNonHaloSolvent->ForceHaloContaminated byBromine soluteForceHalo->ContainerLiquidContainerLiquid->Final

Figure 1: Operational decision tree for segregating brominated sulfonamide waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.[1][2]

Detailed Step-by-Step Procedures

Stream A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.[1]

  • Double Bagging: Place the compound or debris in a clear polyethylene bag, seal it with a zip-tie or tape, and place that bag inside the HDPE container.[1]

    • Why? This prevents dust generation when the waste technician opens the drum for sampling.

  • Labeling:

    • Primary Constituent: 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

    • Note: Write "Contains Bromine" clearly on the tag.[1]

Stream B: Liquid Waste (Reaction Mixtures/Rinsate)

Applicability: Mother liquors, HPLC effluent, glassware rinses.[1][2]

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene; use HDPE or Glass).[1]

  • The "1% Rule": Even if the solvent is 99% Methanol (non-halogenated) and contains only 1% of the brominated compound, the entire volume must be classified as Halogenated Solvent Waste .[1]

    • Regulatory Risk:[1][2][4][5] Mislabeling this as "Non-Halogenated" can damage incinerators and result in regulatory fines.[1]

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.[1]

  • Cap Torque: Tighten caps firmly but do not over-torque, which can crack the seal.[1]

Emergency Procedures (Spills)

In the event of a spill of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine:

  • PPE Upgrade: Immediately don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Do not dry sweep.[1] Cover with wet paper towels or oil-impregnated sweeping compound to suppress dust.[1] Scoop into a waste bag.

    • Liquid: Dike the spill with absorbent pillows or vermiculite.[1]

  • Decontamination: Scrub the surface with a dilute surfactant (soap and water).[1] Do not use bleach (hypochlorite), as it may react with the amine/piperazine functionality.[1]

  • Disposal: All cleanup materials go into Stream A (Solid Waste) .

Regulatory & Compliance Codes

When filling out waste manifests (e.g., for Clean Harbors, Veolia, or internal EHS), use the following classifications.

Agency/RegulationCode / ClassificationNotes
EPA (RCRA) Not Listed (Default)Unless mixed with F-listed solvents (e.g., DCM - F002).[1]
EPA (Characteristic) D000 (Toxic/Irritant)If TCLP is not performed, manage as hazardous based on SDS data.[1]
DOT (Transport) UN 3077 or UN 3335 Likely "Environmentally hazardous substance, solid, n.o.s." or "Aviation regulated solid" depending on quantity.[1][2]
Waste Profile Halogenated Organic Critical: Must be flagged for proper incineration.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] HW-450: Introduction to Hazardous Waste Identification (40 CFR Parts 261). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.